Decahydropyrido[1,2-a][1,4]diazepine
Overview
Description
Decahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H18N2 It is a member of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms
Scientific Research Applications
Decahydropyrido[1,2-a][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and epilepsy.
Industry: It is used in the development of new materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrido[1,2-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the annulation of the diazepine ring to a pyrrole fragment. This can be done through a Rh(III)-catalyzed C–H functionalization/cascade annulation reaction . Another approach involves the construction of the diazepine core via the Bischler–Napieralski reaction from corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Mechanism of Action
The mechanism of action of decahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This modulation can result in sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Oxazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Lorazepam: Known for its use in treating anxiety disorders and insomnia.
Uniqueness
Decahydropyrido[1,2-a][1,4]diazepine is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for selective receptor binding and reduced side effects makes it an attractive candidate for further research and development.
Properties
IUPAC Name |
1,2,3,4,5,7,8,9,10,10a-decahydropyrido[1,2-a][1,4]diazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYMYGTHPEHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546219 | |
Record name | Decahydropyrido[1,2-a][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71515-82-7 | |
Record name | Decahydropyrido[1,2-a][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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